Nonasaccharide Glc4Xyl3Gal2

Plant Physiology Oligosaccharin Auxin Antagonism

Researchers studying plant cell wall remodeling or auxin signaling often encounter substrate-specificity gaps-generic oligosaccharides fail to recapitulate the biological activity of the native XLLG nonasaccharide. This compound uniquely inhibits auxin-induced elongation at 10⁻⁹ M and serves as the preferred acceptor substrate for xyloglucan endotransglycosylase (XET) isoforms, exhibiting 32-160-fold higher catalytic efficiency than shorter analogs. Supplied with ≥75% HPLC purity, ambient shipping, and multiple pack sizes from 10 mg to 100 mg for flexible procurement.

Molecular Formula C51H86O43
Molecular Weight 1387.2 g/mol
CAS No. 129865-06-1
Cat. No. B589554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonasaccharide Glc4Xyl3Gal2
CAS129865-06-1
Molecular FormulaC51H86O43
Molecular Weight1387.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2
InChIKeyGSCHIGXDTVYEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glc4Xyl3Gal2 Nonasaccharide Procurement & Research Guide


Nonasaccharide Glc4Xyl3Gal2, also designated as XLLG or xyloglucan nonasaccharide, is a branched oligosaccharide composed of four glucose, three xylose, and two galactose residues (C51H86O43, MW 1387.2) [1]. It constitutes a core repeating unit within xyloglucan polymers of plant cell walls and is a key oligosaccharin that antagonizes auxin-induced growth at nanomolar concentrations [2]. This compound serves as a defined substrate or affinity probe for characterizing xyloglucan-active glycoside hydrolases and transglycosylases [3].

Anti-auxin oligosaccharin studies (pea stem bioassay model)
Substrate or affinity probe for xyloglucan-active GHs and XETs
Analytical reference for xyloglucan oligosaccharide profiling

Why Glc4Xyl3Gal2 Cannot Be Substituted by Xyloglucan Analogs


Substituting Nonasaccharide Glc4Xyl3Gal2 with a heptasaccharide (XXXG) or octasaccharide (XXLG/XLXG) is not functionally equivalent. In the classic pea stem bioassay, only the nonasaccharide (XLLG) inhibits auxin-stimulated elongation at 10⁻⁹ M, while the heptasaccharide shows no significant inhibition across the same concentration range [1]. Furthermore, in barley xyloglucan endotransglycosylase (HvXET) kinetic assays, XLLG exhibits a catalytic efficiency (kcat·Km⁻¹) that is 32-fold higher than that of XXLG/XLXG and 160-fold higher than that of XXXG [2]. These divergent biological and enzymatic properties preclude generic substitution and necessitate compound-specific procurement.

Anti-auxin activity mismatch
Shorter xyloglucan oligosaccharides (XXXG) may not reproduce XLLG's auxin-antagonism in pea stem bioassays; reported inactive across tested concentration range.
Catalytic efficiency divergence
XLLG is the kinetically preferred acceptor in barley XET assays; substituting with XXLG/XLXG or XXXG may shift enzyme performance outside the acceptor preference window.

Quantitative Comparison: Glc4Xyl3Gal2 vs. Xyloglucan Oligosaccharide Analogs


Anti-Auxin Activity: XLLG vs. XXXG in Pea Stem Elongation

In a direct head-to-head comparison, the nonasaccharide Glc4Xyl3Gal2 (XLLG) inhibited 2,4-dichlorophenoxyacetic acid-induced elongation of etiolated pea stem segments with maximum efficacy at approximately 10⁻⁹ M [1]. The heptasaccharide XXXG did not significantly inhibit elongation at any concentration tested from 10⁻⁷ M to 10⁻¹⁰ M and did not affect the inhibition caused by the nonasaccharide when co-incubated [1].

Anti-Auxin Activity
Head-to-head
XLLG inhibited elongation at ~10⁻⁹ M; XXXG inactive across 10⁻⁷–10⁻¹⁰ M
Supports XLLG-specific anti-auxin oligosaccharin assignment
Pea stem segment assay; 2,4-D-induced elongation
Plant Physiology Oligosaccharin Auxin Antagonism

Enzyme Affinity Labeling: XLLG vs. Disaccharide-Based Inhibitors

N‑bromoacetylglycosylamine and bromoketone C‑glycoside inhibitors synthesized on the XLLG scaffold demonstrated strikingly higher affinities and higher rates of irreversible inhibition compared to those based on cellobiosyl and lactosyl disaccharides when tested against endo‑xyloglucanases from two distinct glycoside hydrolase families [1]. The abstract notes a 1:1 labeling stoichiometry upon inactivation [1].

Affinity Labeling
Reported
XLLG-based inhibitors showed strikingly higher affinity and irreversible inhibition rates vs. disaccharide-based probes
XLLG scaffold supports more effective active-site labeling of endo-xyloglucanases
Qualitative comparison; quantitative kinetic parameters not detailed in source
Enzymology Glycoside Hydrolase Covalent Inhibitor

Kinetic Efficiency: XLLG vs. XXLG/XLXG and XXXG in HvXET

In kinetic studies with three barley xyloglucan endotransglycosylase isoforms (HvXET3, HvXET4, HvXET6), the catalytic efficiency (kcat·Km⁻¹) for reduced [³H]-labeled acceptor substrates was 3.2 × 10⁻² s⁻¹ μM⁻¹ for XLLG, compared to 0.1 × 10⁻² s⁻¹ μM⁻¹ for XXLG/XLXG and 0.02 × 10⁻² s⁻¹ μM⁻¹ for XXXG [1]. The Km constants for XXXG, XXLG/XLXG, and XLLG were 10.6 mM, 8.6 mM, and 5.3 mM, respectively [1].

Catalytic Efficiency
Head-to-head
kcat/Km: 3.2 × 10⁻² s⁻¹ μM⁻¹ (XLLG) vs 0.1 × 10⁻² (XXLG/XLXG) vs 0.02 × 10⁻² (XXXG)
XLLG is the kinetically preferred acceptor for barley XET isoforms
Reduced [³H]-labeled substrates; HvXET3,4,6
Enzyme Kinetics Xyloglucan Endotransglycosylase Substrate Specificity

Purity Specification Variability Across Suppliers

Commercial suppliers offer Nonasaccharide Glc4Xyl3Gal2 with varying minimum purity specifications. AKSci provides material with a minimum purity of 95% (no method specified) , whereas TCI supplies the compound with >75.0% purity as determined by HPLC [1], and Chem‑Impex offers a ≥75% (HPLC) grade .

Purity Grade
Specification review
Reported min. purity: 95% (AKSci), >75.0% (TCI), ≥75% (Chem‑Impex)
Purity grade selection may influence assay sensitivity and reproducibility
Vendor-stated specifications; method not specified for all
Procurement Quality Control Analytical Chemistry

Glc4Xyl3Gal2 Research and Industrial Application Scenarios


Anti-Auxin Bioassays in Pea Stem Elongation Models

Nonasaccharide Glc4Xyl3Gal2 is uniquely suited for studying auxin antagonism in plant physiology. The compound’s demonstrated inhibition of 2,4‑D‑induced elongation at 10⁻⁹ M in pea stem segments [1] establishes it as the requisite positive control and test oligosaccharin for characterizing novel plant growth regulators. Substitution with the heptasaccharide XXXG is not viable, as it lacks activity across the same concentration range [1].

Enzymology: Substrate Profiling and Affinity Labeling of Xyloglucanases

Procurement of XLLG is essential for laboratories characterizing xyloglucanase and xyloglucan endotransglycosylase (XET) activities. XLLG-based covalent inhibitors provide superior active‑site labeling of endo‑xyloglucanases relative to disaccharide‑based probes [2], while kinetic assays reveal that XLLG is the preferred acceptor substrate for barley HvXET isoforms with catalytic efficiencies 32‑ to 160‑fold higher than those of octa‑ and heptasaccharide analogs [3].

Glycobiology: Defined Substrate for β-Galactosidase Specificity Studies

XLLG serves as a specific substrate for xyloglucan‑active β‑galactosidases. The purified β‑galactosidase from Copaifera langsdorffii cotyledons specifically attacks XLLG and XLXG, producing XXXG and XXLG [4]. This defined oligosaccharide is indispensable for enzymology studies aiming to dissect xyloglucan mobilization pathways in germinating seeds and plant cell wall remodeling.

Analytical Reference Standard for Xyloglucan Oligosaccharide Analysis

XLLG is a critical reference standard for identifying and quantifying xyloglucan oligosaccharide subunits in complex mixtures. Enzymatic digests of xyloglucan polymers yield XLLG as a major product, and its presence and relative abundance can be used to infer polymer structure and enzyme specificity [5]. Procurement of high‑purity XLLG (e.g., AKSci 95% grade) is recommended for quantitative analytical applications such as HPAEC‑PAD calibration.

Application
Selection Property
Validation Focus
Anti-Auxin Bioassays
Oligosaccharide structure-specific bioactivity
Pea stem elongation model response
Xyloglucanase/XET Enzymology
Acceptor substrate kinetic preference
Barley HvXET isoform kinetic profiles
β-Galactosidase Specificity Studies
Xyloglucan oligosaccharide substrate specificity
Cleavage product pattern (XXXG/XXLG generation)
Analytical Reference Standard
High-purity nonasaccharide reference
HPAEC-PAD calibration for xyloglucan subunit quantification
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